
Edotreotide yttrium Y-90
Overview
Description
Edotreotide yttrium Y-90 is a radiopharmaceutical compound used primarily in the treatment and diagnosis of certain types of cancer. It is a conjugate of the somatostatin analog edotreotide and the radioactive isotope yttrium-90. This compound is particularly effective in targeting and treating neuroendocrine tumors due to its ability to bind to somatostatin receptors, which are often overexpressed in these types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edotreotide yttrium Y-90 involves the conjugation of edotreotide with the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), followed by radiolabeling with yttrium-90. The process typically includes the following steps:
Conjugation: Edotreotide is conjugated with DOTA under mild conditions to form the DOTA-edotreotide complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and radiolabeling processes under stringent quality control measures to ensure the safety and efficacy of the final product. The production process is carried out in specialized facilities equipped with the necessary infrastructure to handle radioactive materials .
Chemical Reactions Analysis
Types of Reactions: Edotreotide yttrium Y-90 primarily undergoes complexation reactions during its synthesis. The key reactions include:
Chelation: The formation of a stable complex between the DOTA-edotreotide and yttrium-90.
Substitution: The replacement of non-radioactive yttrium with radioactive yttrium-90 in the DOTA-edotreotide complex.
Common Reagents and Conditions:
Chelating Agent: DOTA
Buffer Solutions: Used to maintain optimal pH during radiolabeling
Temperature: Controlled to ensure high radiochemical purity
Major Products Formed: The major product formed is the radiolabeled compound this compound, which is used for therapeutic and diagnostic purposes .
Scientific Research Applications
Neuroendocrine Tumors
Yttrium-90 Edotreotide has been primarily studied for its efficacy in treating neuroendocrine tumors. Clinical trials have demonstrated that this compound can achieve significant therapeutic responses in patients with metastatic disease.
- Phase II Trials : In a notable Phase II study, 90 patients with metastatic carcinoid tumors refractory to octreotide were treated with three cycles of 4.4 GBq (120 mCi) of yttrium-90 edotreotide. The results showed that 74% of patients experienced stable disease or a positive response, with a median progression-free survival of 18.2 months for those showing durable symptom improvement .
Symptom Management
The treatment has been shown to alleviate symptoms associated with carcinoid syndrome, such as diarrhea and flushing. In the same study, a statistically significant improvement was noted across all assessed symptoms, indicating that yttrium-90 edotreotide not only targets tumor growth but also enhances the quality of life for patients suffering from debilitating symptoms .
Clinical Efficacy
The efficacy of yttrium-90 edotreotide has been documented in multiple studies:
- Response Rates : Initial clinical evaluations indicated an objective response rate of up to 30%, with many patients achieving stable disease or partial responses .
- Symptom Improvement : A significant linear trend towards symptom improvement was observed across various measured symptoms in treated patients .
Safety Considerations
While yttrium-90 edotreotide is generally well-tolerated, it is associated with specific adverse effects:
- Renal Toxicity : The kidneys are particularly vulnerable, necessitating protective measures such as amino acid co-infusion during treatment to mitigate radiation exposure .
- Gastrointestinal Events : Adverse events were reported in 96.7% of patients, primarily involving reversible gastrointestinal issues .
Comparative Studies and Future Directions
Despite its promising results, the emergence of Lutetium-177-based therapies has overshadowed further development of yttrium-90 edotreotide. Lutetium-177 offers better tumor penetration and a more favorable safety profile due to its lower average beta energy and ability to emit gamma photons for post-treatment imaging . However, the expiration of patents for yttrium-90 edotreotide may lead to renewed interest in its applications within personalized medicine frameworks or combination therapies.
Summary Table: Clinical Studies on Edotreotide Yttrium Y-90
Mechanism of Action
Edotreotide yttrium Y-90 exerts its effects through the following mechanism:
Binding to Somatostatin Receptors: The edotreotide component of the compound binds to somatostatin receptors, which are overexpressed in neuroendocrine tumors.
Internalization: Upon binding, the receptor-ligand complex is internalized into the tumor cells.
Radiation-Induced Cell Death: The yttrium-90 component emits beta particles, which cause DNA damage and induce cell death in the tumor cells.
Comparison with Similar Compounds
Lutetium-177 Labeled Edotreotide (Lutetium-177 DOTA-TOC): Another radiopharmaceutical used in PRRT, with a similar mechanism of action but different radiation properties.
Indium-111 Labeled Edotreotide (Indium-111 DOTA-TOC): Used primarily for diagnostic imaging rather than therapy.
Uniqueness of Edotreotide Yttrium Y-90:
Higher Energy Beta Emission: Yttrium-90 emits higher energy beta particles compared to lutetium-177, making it more effective for treating larger tumors.
Shorter Half-Life: The shorter half-life of yttrium-90 allows for more rapid clearance from the body, reducing radiation exposure to healthy tissues.
Biological Activity
Edotreotide yttrium Y-90, also known as 90Y-DOTATOC or 90Y-edotreotide, is a radiopharmaceutical used primarily for the treatment of somatostatin receptor-positive neuroendocrine tumors (NETs), particularly metastatic carcinoid tumors. This compound combines a somatostatin analog with the radioactive isotope yttrium-90, allowing for targeted radiation therapy. The biological activity of this compound encompasses its mechanism of action, efficacy in clinical studies, safety profile, and potential side effects.
Edotreotide functions by binding to somatostatin receptors (SSTRs) on the surface of tumor cells. Upon binding, it delivers localized radiation to the tumor through the decay of yttrium-90, a high-energy beta emitter. This targeted approach helps minimize damage to surrounding healthy tissues while maximizing the therapeutic effect on the tumor.
Case Studies and Clinical Trials
- Phase I and II Trials : A pivotal study involving 90 patients with metastatic carcinoid tumors refractory to octreotide demonstrated that 74% of patients achieved stable disease or a positive response to treatment. The median progression-free survival for patients experiencing symptom relief was significantly longer compared to those who did not respond (18.2 months vs. 7.9 months) .
- Adverse Events : The treatment was generally well-tolerated, with adverse events reported in 96.7% of patients. The most common were gastrointestinal (GI) events such as nausea and vomiting, attributed partly to concomitant amino acid infusion intended to protect renal function during treatment .
- Long-term Outcomes : A study reported that Edotreotide led to significant tumor shrinkage in patients with advanced neuroendocrine tumors over extended follow-up periods, indicating its potential as a long-term therapeutic option .
Safety Profile
The safety profile of this compound is notable for its manageable side effects:
- Common Adverse Events :
- Renal Toxicity : Although renal toxicity was rare, it included cases of oliguria and renal failure, which were reversible in most instances .
Data Summary
Parameter | Value |
---|---|
Number of Patients | 90 |
Objective Response Rate | 74% |
Median Progression-Free Survival | 18.2 months (responders) |
Common Adverse Events | Nausea, Vomiting, Diarrhea |
Grade 3-4 Adverse Events | 60% (mostly hematological) |
Research Findings
Recent studies have continued to explore the biological activity and efficacy of this compound:
- Radiolabeling Studies : Research measuring radioactivity in biological samples post-treatment has shown that Edotreotide effectively targets SSTR-positive tissues while minimizing systemic exposure .
- Comparison with Other Therapies : Comparative studies indicate that Edotreotide may offer superior efficacy in certain patient populations when compared to traditional therapies like octreotide alone .
Properties
CAS No. |
322407-70-5 |
---|---|
Molecular Formula |
C65H89N14O18S2Y |
Molecular Weight |
1508.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1 |
InChI Key |
DUSFGVAHRFYHFD-CEKOMBBOSA-K |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
Synonyms |
((90)yttrium-DOTA)-TOC (90Y-DOTA(0),Tyr(3))octreotide (90Y-DTPA(0), Tyr(3))octreotide 90Y-DOTA-3-Tyr-octreotide 90Y-DOTATOC 90Y-octreotide, DOTA-Tyr(3)- 90Y-octreotide, DTPA(0)-Tyr(3)- 90Y-octreotide, DTPA(0)-tyrosyl(3)- 90Y-octroetide, DOTA-tyrosyl(3)- DOTATOC-90Y OctreoTher Y(III)-DOTATOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.